molecular formula C12H11N3O3 B2482005 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid CAS No. 1002032-75-8

3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid

Cat. No.: B2482005
CAS No.: 1002032-75-8
M. Wt: 245.238
InChI Key: MHTFCEMVYRGTMO-UHFFFAOYSA-N
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Description

3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling with Benzoic Acid: The pyrazole derivative is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
  • 3-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid
  • 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

IUPAC Name

3-[(2-methylpyrazole-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(7-9)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTFCEMVYRGTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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